molecular formula C9H10O2 B139928 2-(2-Methoxyphenyl)oxirane CAS No. 141303-38-0

2-(2-Methoxyphenyl)oxirane

Cat. No.: B139928
CAS No.: 141303-38-0
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)oxirane is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The strained epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into a more stable structure, such as an alcohol.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Ring Opening: Produces 2-(2-methoxyphenyl)ethanol or its derivatives.

    Oxidation: Yields diols or other oxidized products.

    Reduction: Forms alcohols or other reduced compounds.

Scientific Research Applications

2-(2-Methoxyphenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The reactivity of 2-(2-Methoxyphenyl)oxirane is primarily due to the strained epoxide ring, which makes it highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a more stable product. This reactivity is exploited in various synthetic applications, allowing for the formation of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)oxirane: Similar in structure but with the methoxy group at the para position.

    2-(2-Methoxyphenoxy)methyl)oxirane: Contains an additional methoxyphenoxy group, making it more complex.

Uniqueness

2-(2-Methoxyphenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The ortho-methoxy group can provide steric hindrance and electronic effects that differentiate it from other oxiranes, making it a valuable compound in targeted synthetic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463256
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-78-6
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.4 g of α-chloromethyl-2-methoxybenzylalcohol (crude oil) are dissolved in 12 ml of dioxane, and a solution of 840 mg of potassium hydroxide in 5 ml of water is added thereto. The mixture is stirred at room temperature for 3 hours. Then, the reaction mixture is poured into ice-water, and the aqueous mixture is extracted with benzene. The extract is dried and evaporated to remove solvent. 0.5 g of 2-(2-methoxyphenyl)oxirane are obtained as a crude product.
Quantity
1.4 g
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12 mL
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840 mg
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-vinyl anisole (5.0 g, 0.037 mol) and acetic acid (2.1 mL, 37 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (7.30 g, 40.1 mmol) in three portions. The reaction was allowed to warm to R.T. and after 1 hour, 2M NaOH (50 ml) was added. The reaction was left to stir at RT overnight. The reaction mixture was partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 7.56 g slightly tinted oil. This was dissolved in dioxane, 2N NaOH was added and the reaction was stirred at RT overnight. Repeated aqueous work-up gave 5.60 g of the title compound as a nearly colorless oil.
Quantity
5 g
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reactant
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2.1 mL
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reactant
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7.3 g
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reactant
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33 mL
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78 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 7, 9.7 g. of sodium hydride, 38 g. of trimethylsulfonium iodide and 25.2 g. (0.185 mol) of o-methoxybenzaldehyde are reacted to give o-methoxystyrene oxide.
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0.185 mol
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Synthesis routes and methods IV

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed DMSO (400 mL) and sodium hydride (7 g, 175.00 mmol, 1.19 equiv, 60%). This was followed by the addition of S,S-dimethylmethanesulfinyl iodide (38 g, 172.67 mmol, 1.18 equiv). The mixture was stirred for 1 h at 40° C. To this was added a solution of 2-methoxybenzaldehyde (20 g, 146.90 mmol, 1.00 equiv) in DMSO (100 mL) dropwise with stirring at 15° C. The resulting solution was stirred for 1 h at room temperature. The reaction was then quenched by the addition of 400 mL of NH4Cl (aq.). The resulting solution was extracted with 1000 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1000 mL of H2O. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 14 g (63%) of 2-(2-methoxyphenyl)oxirane as a yellow oil.
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7 g
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reactant
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38 g
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reactant
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20 g
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reactant
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100 mL
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solvent
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400 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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